4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione

Physicochemical characterization Process safety Purification protocol design

Misidentification of dihydrofuran-2,3-dione regioisomers causes failed syntheses and unexpected impurity profiles. This 2,3-dione isomer (CAS 7478-58-2) is the validated electrophilic intermediate for decyclization-recyclization cascades leading to pyran-4-ones and nitrogen heterocycles. • Yields of 80-90% in decyclization with hydrazides/amines, enabling systematic SAR studies with the 3,4-dimethoxyphenyl pharmacophore. • Boiling point 401.3°C, flash point 180.1°C-higher thermal safety margin than the unsubstituted parent. • Identity confirmed by HRMS [M-H]⁻ at m/z 175.0250; specify '2,3-dione isomer' and 'CAS 7478-58-2' in purchase orders to prevent isomer mix-ups.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
Cat. No. B12882772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C2COC(=O)C2=O)OC
InChIInChI=1S/C13H12O5/c1-16-10-4-3-8(6-11(10)17-2)5-9-7-18-13(15)12(9)14/h3-6H,7H2,1-2H3/b9-5-
InChIKeyZDESDODYHMUGKZ-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione: Procurement Overview


4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione (CAS 7478-58-2; molecular formula C13H12O5; molecular weight 248.23 g/mol) is a substituted benzylidene-fused dihydrofuran-2,3-dione belonging to the broader class of 5-aryl-2,3-dihydrofuran-2,3-diones . These compounds are characterized by an α,β-unsaturated carbonyl system embedded within a five-membered cyclic dione scaffold, making them versatile electrophilic intermediates in heterocyclic synthesis [1]. The presence of two methoxy substituents at the 3- and 4-positions of the benzylidene ring distinguishes this compound from its simpler benzylidene analogs, imparting altered electronic character, increased molecular weight, and modified physicochemical properties that influence both its synthetic reactivity profile and its downstream derivative applications . The compound is primarily utilized as a synthetic precursor for constructing nitrogen- and oxygen-containing heterocycles via decyclization and recyclization pathways [2].

Substitution Risks with Unsubstituted or Mono-Methoxy Analogs


Compounds within the 5-aryl-2,3-dihydrofuran-2,3-dione family are not interchangeable building blocks because ring-opening kinetics, electrophilicity at the exocyclic double bond, and the resulting product distribution are highly sensitive to aryl substitution pattern and electronic effects [1][2]. Substituting 4-(3,4-dimethoxybenzylidene)dihydrofuran-2,3-dione with the unsubstituted 4-benzylidene analog (CAS 7153-55-1) alters the electron density on the benzylidene moiety, which directly impacts the rate of nucleophilic attack and the regiochemical outcome of cyclocondensation and decyclization reactions [3]. Furthermore, the 2,3-dione isomer is electronically and structurally distinct from the 2,5-dione isomer—each exhibits divergent thermal stability and follows different reaction manifolds upon thermolysis or treatment with amines [4]. Even the reduced analog 4-(3,4-dimethoxybenzylidene)dihydrofuran-2(3H)-one (CAS 7478-54-8) lacks the second carbonyl group essential for the dual electrophilic activation that enables the characteristic decyclization–recyclization cascades central to this compound's synthetic value. The quantitative physical property differences—including a boiling point elevation of ~79°C and flash point increase of ~28°C relative to the unsubstituted parent—also carry practical implications for handling, storage, and purification protocols . These distinctions mean that generic substitution without verification of both reactivity profile and physical handling parameters can lead to failed syntheses, unexpected impurity profiles, or safety incidents during scale-up.

Quantitative Differentiation vs. Closest Analogs


Physical Property Differentiation vs. Unsubstituted Parent

The 3,4-dimethoxy substitution on the benzylidene ring produces substantial shifts in key physical properties relative to the unsubstituted parent compound 4-benzylidenedihydrofuran-2,3-dione (CAS 7153-55-1). The target compound exhibits a boiling point of 401.3°C at 760 mmHg, which is 78.9°C higher than the parent (322.4°C), and a flash point of 180.1°C, which is 28.4°C higher than the parent (151.7°C). Density decreases from 1.338 g/cm³ (parent) to 1.316 g/cm³ (target), consistent with the introduction of two methoxy groups increasing molecular volume disproportionately to mass. The refractive index of the target compound is 1.597 .

Physicochemical characterization Process safety Purification protocol design

Lipophilicity Shift vs. Unsubstituted Analogs

The unsubstituted parent 4-benzylidenedihydrofuran-2,3-dione has a reported XLogP3 value of 1.7 . While no experimentally determined logP is available for the 3,4-dimethoxy target compound, the addition of two methoxy groups (–OCH3, π = +0.52 each by the Hansch aromatic substituent constant) to the benzylidene ring is predicted to increase logP by approximately 0.5–1.0 units versus the parent, placing the target compound in the logP range of ~2.2–2.7. This lipophilicity increase is consistent with the observed boiling point elevation and is corroborated by the class-level behavior of dimethoxybenzylidene derivatives of related heterocycles, where methoxy substitution consistently elevates both calculated logP and reverse-phase HPLC retention times [1].

Lipophilicity Membrane permeability ADME prediction

Substituent-Dependent Ring-Opening Kinetics

Kinetic studies on 5-aryl-2,3-dihydrofuran-2,3-diones demonstrate that the rate of methanolysis (ring-opening to form methyl aroylpyruvates) is sensitive to the electronic nature of the aryl substituent [1]. Electron-donating groups on the aryl ring decelerate nucleophilic attack at the carbonyl carbons by reducing electrophilicity. The 3,4-dimethoxy substitution, with its net electron-donating effect (Hammett σp for –OCH3 ≈ –0.27; σm ≈ +0.12), is expected to produce modestly slower ring-opening kinetics compared to the unsubstituted phenyl analog. This kinetic differentiation has been experimentally characterized for the broader series: the review of 5-aryl-2,3-dihydrofuran-2,3-dione reactivity confirms that both the yield and rate of decyclization reactions with amines and hydrazides vary with aryl substitution pattern, with reported aroylpyruvic acid derivative yields ranging from 52% to 90% depending on the specific 5-aryl group employed [2][3].

Reaction kinetics Ring-opening Aroylpyruvic acid synthesis

Isomeric Selectivity: 2,3-Dione vs. 2,5-Dione Scaffold

The 2,3-dione isomer and the 2,5-dione isomer represent structurally distinct starting points that lead to different heterocyclic products. The 2,3-dione scaffold features adjacent carbonyl groups that enable α-oxoketene generation upon thermolysis, which can subsequently undergo cycloaddition or dimerization to form pyran-4-ones [1]. In contrast, the 2,5-dione isomer (e.g., (E)-3-(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione) undergoes reaction with anilines to form a different set of sulfur- and nitrogen-containing heterocycles [2]. The 2,3-dione's vicinal dicarbonyl arrangement creates a more electrophilic environment suitable for tandem decyclization–recyclization cascades, whereas the 2,5-dione's 1,4-dicarbonyl relationship favors conjugate addition pathways. This mechanistic divergence is not merely a nuance of academic interest—it directly determines which downstream compound libraries can be accessed from a given starting material.

Regioisomer differentiation Heterocyclic synthesis Reaction pathway control

Diagnostic Mass Spectrometric Fragment for Identity Confirmation

High-resolution mass spectrometry provides a definitive identity check that distinguishes the target compound from its analogs. MassBank records for 4-(3,4-dimethoxybenzylidene)dihydrofuran-2,3-dione report a characteristic [M-H]– precursor ion at m/z 175.0250, with a base peak at m/z 175.0250 [1]. This diagnostic fragment corresponds to a specific fragmentation pathway of the 2,3-dione scaffold that differs from the fragmentation patterns of the reduced analog 4-(3,4-dimethoxybenzylidene)dihydrofuran-2(3H)-one (CAS 7478-54-8, MW 234.25) and the 2,5-dione isomer. The exact mass measurement capability enables unambiguous confirmation that the correct isomer and oxidation state have been supplied, which is essential given that these closely related compounds may be handled in the same laboratory and are susceptible to mislabeling.

Mass spectrometry Quality control Identity verification

Aroylpyruvic Acid Intermediate Formation for Antimicrobial Libraries

The core synthetic value of 5-aryl-2,3-dihydrofuran-2,3-diones lies in their efficient conversion to 4-aryl-2-hydroxy-4-oxo-2-butenoic (aroylpyruvic) acids, which serve as key intermediates for constructing diverse libraries of amides, hydrazides, and metal complexes [1]. In a representative study across the class, β-N-acylhydrazides of aroylpyruvic acids were obtained in 80–90% yield from 5-aryl-2,3-dihydrofuran-2,3-diones, and the resulting products demonstrated measurable antimicrobial activity [2]. The 3,4-dimethoxy substitution on the aryl group of the target compound is expected to confer distinct antimicrobial potency and spectrum relative to other aryl-substituted analogs, as structure–activity relationship (SAR) trends within aroylpyruvic acid derivatives consistently show that electron-donating substituents modulate both potency and selectivity [3]. While compound-specific MIC data for the 3,4-dimethoxyphenyl derivative were not located in the open literature, the established synthetic route provides a validated path to generating such data with this specific starting material.

Aroylpyruvic acid Antimicrobial screening Library synthesis

High-Impact Application Scenarios


Antimicrobial SAR Library Synthesis

Research groups conducting structure–activity relationship (SAR) studies on aroylpyruvic acid-derived antimicrobial agents should select 4-(3,4-dimethoxybenzylidene)dihydrofuran-2,3-dione as the starting material when the 3,4-dimethoxyphenyl pharmacophore is needed. The compound undergoes efficient decyclization with hydrazides and amines to yield 4-(3,4-dimethoxyphenyl)-2-hydroxy-4-oxo-2-butenoic acid derivatives in yields consistent with the 80–90% range established for the broader class [1]. The electron-donating dimethoxy substitution creates a distinct SAR data point compared to unsubstituted phenyl or halogen-substituted aryl analogs, enabling systematic exploration of electronic effects on antimicrobial potency. The higher boiling point and flash point of this compound (ΔBP = +79°C, ΔFlash Pt = +28°C vs. the unsubstituted parent) must be factored into reaction solvent selection and safety assessments . Identity should be confirmed by HRMS [M-H]– detection at m/z 175.0250 before use [2].

α-Oxoketene-Mediated Pyran-4-one Construction

Synthetic chemists targeting pyran-4-one heterocycles should procure the 2,3-dione isomer specifically, as thermolysis of 4-(3,4-dimethoxybenzylidene)dihydrofuran-2,3-dione generates an α-oxoketene intermediate that dimerizes or undergoes cycloaddition to form pyran-4-one products [1]. This pathway is not accessible from the 2,5-dione isomer, making isomeric purity a procurement-critical specification. The 3,4-dimethoxy substitution on the benzylidene ring modulates the electrophilicity of the α-oxoketene intermediate, which may influence cycloaddition regioselectivity compared to unsubstituted or mono-substituted benzylidene analogs. Successful execution requires that the procurement specification explicitly state '2,3-dione isomer' and 'CAS 7478-58-2' to prevent inadvertent supply of the 2,5-dione variant (e.g., CAS associated with the isomeric scaffold).

Process Safety and Purification Protocol Design

When scaling reactions involving 4-(3,4-dimethoxybenzylidene)dihydrofuran-2,3-dione from milligram to kilogram quantities, process chemists must account for the compound's physical property differences relative to the more commonly referenced unsubstituted 4-benzylidenedihydrofuran-2,3-dione. The flash point of 180.1°C (vs. 151.7°C for the parent) provides a wider thermal safety margin, but the boiling point of 401.3°C means that conventional distillation is not practical for purification [1]. Instead, recrystallization or chromatographic methods must be employed. The density of 1.316 g/cm³ should be used for accurate charge calculations in batch processing. These data also inform appropriate storage conditions (flash point > 93°C places the compound outside the most restrictive flammable liquid classifications), which affects shipping, warehousing, and regulatory compliance documentation required for procurement.

MS-Based Identity Testing for Incoming Material Verification

Analytical laboratories responsible for incoming material verification of 4-(3,4-dimethoxybenzylidene)dihydrofuran-2,3-dione can implement a rapid identity confirmation protocol using high-resolution mass spectrometry. The diagnostic [M-H]– ion at m/z 175.0250, recorded in MassBank, serves as a definitive marker that distinguishes this compound from the reduced analog (expected [M-H]– at m/z ~233.08) and the 2,5-dione isomer [1]. This MS-based identity test should be included in procurement quality agreements when sourcing from new suppliers, as the close structural similarity among dihydrofuranone/dione regioisomers creates a tangible risk of supply chain errors. The protocol requires only microgram quantities of material and can be completed in minutes, providing cost-effective insurance against misidentification that could otherwise compromise entire synthetic campaigns.

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